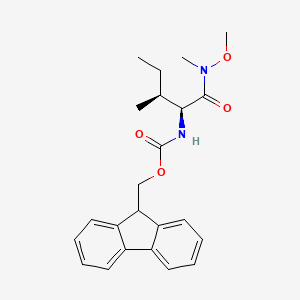

N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-isoleucine amide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

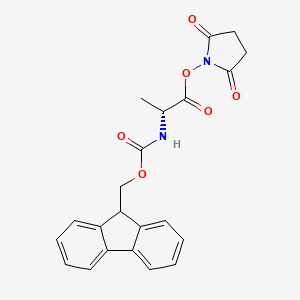

The synthesis of N-alpha-(9-Fluorenylmethyloxycarbonyl) amino acids typically involves the reaction of free amino acids with 9-fluorenylmethylchloroformate . This reaction leads to the formation of small amounts of Fmoc-dipeptide, which are difficult to eliminate by crystallization . An alternative way to prepare Fmoc-amino-acids involves reacting the Fmoc-chloride first with sodium azide and then with the free amino acid, which eliminates this side reaction .Wissenschaftliche Forschungsanwendungen

N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-isoleucine amideMe is used in the scientific research field for a variety of applications. It is often used in peptide synthesis, as it is a stable and reactive building block for peptide chains. It is also used in bioconjugation reactions, as it can be used to link biomolecules to other molecules. In addition, it is used in drug discovery, as it can be used to link drugs to other molecules. Finally, it is used in the study of protein structure, as it can be used to link proteins to other molecules.

Wirkmechanismus

N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-isoleucine amideMe is a reactive molecule and can be used in a variety of reactions. In peptide synthesis, it can be used to link amino acids together to form a peptide chain. In bioconjugation reactions, it can be used to link biomolecules to other molecules. In drug discovery, it can be used to link drugs to other molecules. Finally, in the study of protein structure, it can be used to link proteins to other molecules.

Biochemical and Physiological Effects

N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-isoleucine amideMe has no known biochemical or physiological effects. As it is a small molecule, it is not expected to interact with proteins or other macromolecules in the body.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-isoleucine amideMe in lab experiments is its stability and reactivity. It is a water-soluble molecule, so it can be used in a variety of reactions without the need for additional solvents. It is also a reactive molecule, so it can be used in a variety of reactions, including peptide synthesis and bioconjugation reactions. The main limitation of using N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-isoleucine amideMe in lab experiments is its cost. It is a relatively expensive molecule, so it may not be suitable for large-scale experiments.

Zukünftige Richtungen

The future of N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-isoleucine amideMe is promising. It is a versatile molecule that can be used in a variety of applications. It is currently being used in peptide synthesis, bioconjugation reactions, drug discovery, and the study of protein structure. In the future, it is likely to be used in more applications, such as in the development of novel drugs and the study of enzyme structure and function. Additionally, it may be used in the development of novel materials and nanomaterials. Finally, it may be used in the development of novel diagnostic tools and imaging agents.

Synthesemethoden

N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-isoleucine amideMe is synthesized by a two-step process. First, the 9-fluorenylmethyloxycarbonyl (FMOC) group is attached to the amino acid isoleucine. This is done by reacting the FMOC group with an activated form of isoleucine, such as isoleucine-O-benzyl ester or isoleucine-O-t-butyl ester. The second step involves the N-methylation of the N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-isoleucine amideMe molecule using a methylating agent such as dimethylsulfate or methyl iodide.

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S,3S)-1-[methoxy(methyl)amino]-3-methyl-1-oxopentan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O4/c1-5-15(2)21(22(26)25(3)28-4)24-23(27)29-14-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,15,20-21H,5,14H2,1-4H3,(H,24,27)/t15-,21-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUPLSXHJKGMSGG-BTYIYWSLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N(C)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N(C)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.